![molecular formula C15H17N3O4 B2784774 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 922123-16-8](/img/structure/B2784774.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide
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Overview
Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl), which is a type of aromatic ether, an oxadiazole ring (1,3,4-oxadiazol-2-yl), which is a type of heterocyclic aromatic ring containing nitrogen and oxygen, and a pivalamide group (pivalamide), which is a type of carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzodioxole and oxadiazole rings are likely to be planar due to the presence of conjugated pi bonds. The pivalamide group could add some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The oxadiazole ring is often involved in chemical reactions due to the presence of nitrogen and oxygen atoms. The benzodioxole group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
- Researchers have synthesized and evaluated a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, including this compound, for their antitumor activities . Some of these compounds demonstrated potent growth inhibition against human cancer cell lines (HeLa, A549, and MCF-7). For instance, compound C27 exhibited significant activities against HeLa and A549 cell lines. Further investigations revealed that compound C27 induced apoptosis and caused cell cycle arrests in HeLa cells, making it a potential antitumor agent.
- Another application involves the use of this compound for detecting heavy metal ions. Researchers modified a glassy carbon electrode (GCE) with a thin layer of (E)-N’-benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives via an electrochemical approach. This modified electrode demonstrated sensitivity and selectivity for detecting lead ions (Pb^2+) . Such sensors are crucial for environmental monitoring and industrial safety.
Antitumor Activity
Heavy Metal Ion Detection
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide are cancer cells, specifically HeLa, A549, and MCF-7 cell lines . These cell lines represent cervical, lung, and breast cancer respectively .
Mode of Action
The compound interacts with these cancer cells, causing potent growth inhibition . The inhibitory effect is achieved through the induction of apoptosis and cell cycle arrest at both S-phase and G2/M-phase .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and division . By inducing apoptosis, it triggers the cell’s programmed death, eliminating the cancerous cells . The S-phase and G2/M-phase arrests halt the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
Its potent growth inhibition properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to effectively reach and interact with its target cells .
Result of Action
The result of the compound’s action is the significant inhibition of growth in the targeted cancer cells . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)7-9-4-5-10-11(6-9)21-8-20-10/h4-6H,7-8H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVTDQJDAUPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide |
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